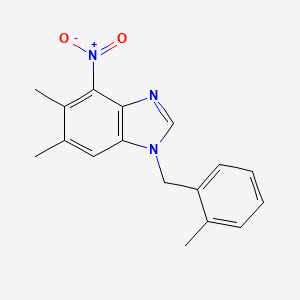

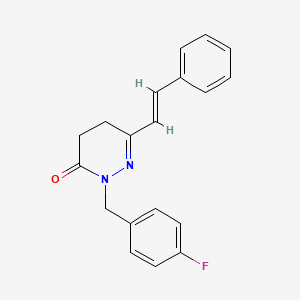

![molecular formula C8H14ClF2N B3009719 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride CAS No. 1707367-60-9](/img/structure/B3009719.png)

6,6-Difluorospiro[2.5]octan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

In the first paper, a method for synthesizing perfluoroalkylated amines, including N-heterocycles, is described. This method uses perfluoro acid anhydrides as a source for intramolecular amino- and carbo-perfluoroalkylations of aminoalkenes. The process involves the generation of diacyl peroxides in situ from the perfluoro acid anhydrides with urea·H2O2, which then react with aminoalkenes in the presence of a copper catalyst. This catalyst is crucial for controlling product selectivity between amino- and carbo-perfluoroalkylations. Although 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride is not specifically synthesized in this study, the described methodology could potentially be applied to its synthesis due to the relevance of perfluoroalkylated amines and the use of copper-catalyzed reactions .

Molecular Structure Analysis

The molecular structure of 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride would likely feature a spirocyclic framework with a difluorinated carbon center. This structure is implied by the name of the compound, although the papers do not provide direct analysis of this molecule's structure. The presence of fluorine atoms would influence the compound's electronic properties, potentially enhancing its stability and reactivity due to the strong electronegativity of fluorine .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride. However, the first paper's focus on perfluoroalkylated amines suggests that similar compounds could undergo various reactions, including further functionalization or incorporation into larger, more complex molecules. The copper-catalyzed reactions mentioned could be relevant for modifying the compound or for introducing additional functional groups .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride are not discussed in the papers, we can infer that the compound would exhibit properties typical of fluorinated amines and spirocyclic compounds. These might include a high degree of chemical stability, resistance to metabolic degradation, and unique electronic properties due to the presence of fluorine atoms. The compound's solubility, boiling point, and melting point would be influenced by its molecular structure and the presence of the hydrochloride salt form .

Applications De Recherche Scientifique

Corrosion Inhibition

6,6-Difluorospiro[2.5]octan-1-amine hydrochloride and related spirocyclopropane derivatives have shown potential in corrosion inhibition. For instance, compounds like 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione have been used to inhibit mild steel corrosion in acidic environments. Their inhibition properties were evaluated using electrochemical methods, confirming their effectiveness in acidic solutions and highlighting their potential for industrial applications (Chafiq et al., 2020).

Synthesis of Azaspirocycles

This compound is integral in the synthesis of diverse azaspirocycles, which are crucial in drug discovery. The multicomponent condensation process involving N-diphenylphosphinoylimines and zirconocene hydrochloride is used to synthesize omega-unsaturated dicyclopropylmethylamines. These are then converted into azaspirocycles like 5-azaspiro[2.5]octanes, which serve as important scaffolds for chemistry-driven drug discovery (Wipf et al., 2004).

Electrophilic Amination

Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane showcases the chemical versatility of similar compounds. This process involves reactions with different C-H acids, leading to various stabilisation reactions. The amination results in products like disubstituted 1,4-diazaspiro[4.5]decanones, demonstrating the compound's utility in organic synthesis (Andreae et al., 1992).

Anti-influenza Virus Activity

Some derivatives of 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride have been explored for anti-influenza virus activities. Compounds like 1-(1-azabicyclo[3.3.0]octan-5-yl)-1-(4-fluorophenyl)-1-(2-tricyclo[3.3.1.1(3.7)]decyl)methan-1-ol hydrochloride have shown potent activity against influenza A virus, indicating their potential as novel anti-influenza agents (Oka et al., 2001).

Fluorophilicity and Lipophilicity Studies

Research on fluorinated rhodamines, functionalized with F-ponytails at amine groups, demonstrates the significance of fluorophilicity and lipophilicity in the design of fluorescence dyes. These studies help in understanding the behavior of such compounds in different environments, crucial for their application in biological systems (Jbeily & Kressler, 2017).

Safety and Hazards

The safety information for 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . The recommended precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

6,6-difluorospiro[2.5]octan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-7(2-4-8)5-6(7)11;/h6H,1-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOLMVVFOOGYNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12CC2N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Difluorospiro[2.5]octan-1-amine hydrochloride | |

CAS RN |

1707367-60-9 |

Source

|

| Record name | 6,6-difluorospiro[2.5]octan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

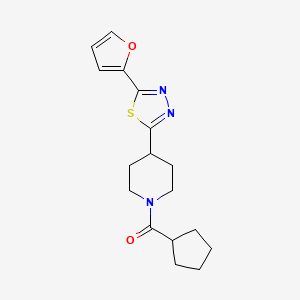

![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)

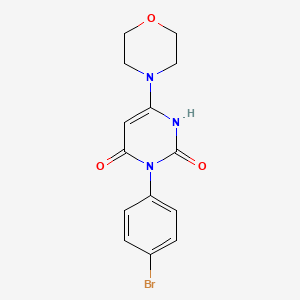

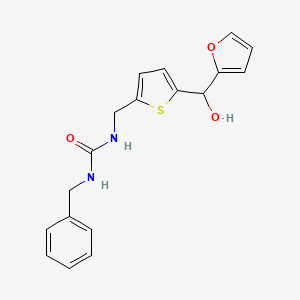

![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)

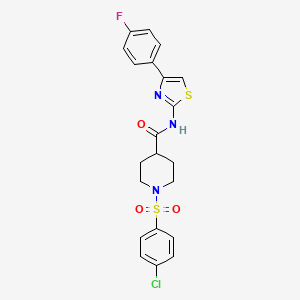

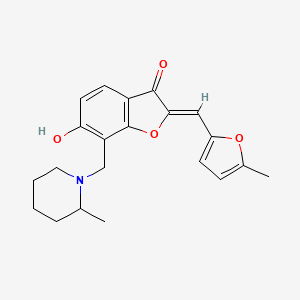

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)

![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)

![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)